molecular formula C17H14N2O B7602335 N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide

N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide

Cat. No.: B7602335
M. Wt: 262.30 g/mol
InChI Key: FRVJBQDIKOEKHD-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide is a chemical compound that features a naphthalene ring bonded to a carboxamide group, which is further connected to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with pyridin-4-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar structural features.

    N,N’-bis(pyridin-3-ylmethyl)naphthalene-2,6-dicarboxamide: Another naphthalene-based compound with pyridine substituents.

Uniqueness

N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide is unique due to its specific structural arrangement, which allows it to form stable coordination complexes and exhibit distinct chemical and biological properties

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17(19-12-13-8-10-18-11-9-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVJBQDIKOEKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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